4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole
Description
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is a halogenated triazole derivative with a molecular formula of $ \text{C}5\text{H}7\text{Br}2\text{N}3 $ and a molecular weight of 286.94 g/mol . The compound features an isopropyl group (-CH(CH$3$)$2$) at the 1-position and bromine atoms at the 4- and 5-positions of the 1,2,3-triazole core. This substitution pattern enhances its steric bulk and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, brominated triazoles are precursors for herbicides and antimicrobial agents due to their reactivity in cross-coupling reactions and bioactivity .
Properties
IUPAC Name |
4,5-dibromo-1-propan-2-yltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3/c1-3(2)10-5(7)4(6)8-9-10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRPEVQXOULOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(N=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) to yield the desired triazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups.
Oxidation Reactions: Oxidized triazoles with additional oxygen-containing functional groups.
Reduction Reactions: Reduced triazoles with altered ring structures.
Scientific Research Applications
While specific applications of "4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole" are not detailed in the provided search results, the broader applications of triazole compounds and their derivatives can be summarized.
Triazole Applications
Triazole compounds have विविध applications across medicinal chemistry and material science .
Antimicrobial Agents
Triazole derivatives exhibit antimicrobial activity . For example, a series of 1,2,4-triazole-indole hybrids were synthesized and found to have antifungal activity against Candida species . Other derivatives, such as 2,5-disubstituted thiadiazole clubbed with 1,2,4-triazole, have shown potential as antimicrobial agents against Gram-positive and Gram-negative bacteria and fungi . Additionally, 1,4-disubstituted-1,2,3-triazole derivatives have demonstrated high inhibitory effects against various strains of bacteria .
Antitubercular Activity
Triazole-containing compounds have shown promise in combating Mycobacterium tuberculosis . Quinoline-triazole hybrids have demonstrated antitubercular activity against Mycobacterium bovis . Triazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids have also shown potent growth inhibition against Mycobacterium tuberculosis H37Rv . Furthermore, 1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole derivatives exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain .
High-Energy Density Compounds
Nitrogen-bridged 1,2,3-triazole derivatives are being explored as potential high-energy density compounds, with studies focusing on their heats of formation, thermal stability, and detonation properties .
Mechanism of Action
The mechanism of action of 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and the triazole ring can form interactions with biological targets, leading to various effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole and related triazole derivatives:
Key Observations :
- Triazole Isomerism : The 1,2,3-triazole core (as in the target compound) is distinct from 1,2,4-triazoles (e.g., ). The latter often exhibit different electronic properties and binding affinities due to altered nitrogen positions, influencing their biological activity .
- Halogen Positioning: Bromine at the 4,5-positions (target compound) versus 3,5-positions () affects reactivity.
- Alkyl vs. Aryl Substituents : The isopropyl group in the target compound provides greater steric bulk than a methyl group (), which may enhance stability in hydrophobic environments. Aryl-substituted triazoles (e.g., ) often exhibit improved antimicrobial activity due to π-π stacking interactions .
Biological Activity
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class of heterocyclic compounds. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this compound based on available research findings.
The compound's molecular formula is with a molecular weight of 232.94 g/mol. The structure features two bromine atoms at the 4 and 5 positions of the triazole ring and an isopropyl group at the 1 position.
| Property | Value |
|---|---|
| Molecular Formula | C5H7Br2N3 |
| Molecular Weight | 232.94 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2243514-90-9 |
Antimicrobial Activity
Research indicates that triazoles exhibit significant antimicrobial properties. A study highlighted that various derivatives of triazoles were tested against a range of bacterial strains. The findings suggest that this compound displays notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitutions have been shown to enhance antimicrobial efficacy due to their ability to interact with bacterial cell membranes and disrupt cellular processes .
Case Study: Antibacterial Screening
In a comparative study involving several triazole derivatives:
- Tested Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Methodology: Agar disc diffusion method was employed to measure the zones of inhibition.
The results demonstrated that compounds with bromine substitutions exhibited larger zones of inhibition compared to their unsubstituted counterparts.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 |
| Control (Ciprofloxacin) | 25 |
The mechanism through which this compound exerts its biological effects is believed to involve the formation of covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit their activity and disrupt normal cellular functions .
Comparative Analysis with Related Compounds
Triazoles are structurally similar to other heterocyclic compounds like imidazoles. A comparison between 4,5-dibromo derivatives and other triazole compounds reveals variations in biological activity based on structural modifications.
| Compound | Antimicrobial Activity (MIC) |
|---|---|
| This compound | MIC = 32 µg/mL |
| 4-Amino-1H-1,2,4-triazole | MIC = 16 µg/mL |
| Itraconazole (commercially available) | MIC = 0.25 µg/mL |
Q & A
Q. What safety protocols are critical when handling this compound in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
